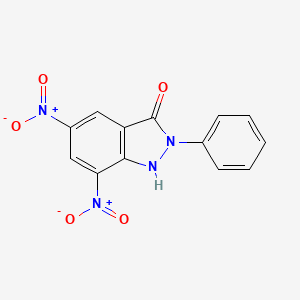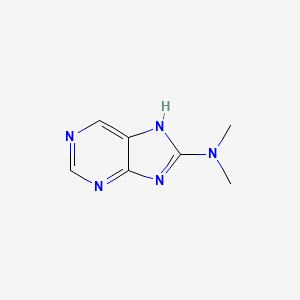
2-(2-chloro-6-formylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H7ClO4. It is characterized by the presence of a chloro-substituted benzene ring, a formyl group, and an acetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-formylphenoxy)acetic acid typically involves the reaction of 2-chloro-6-formylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloro-6-formylphenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: [(2-Chloro-6-carboxyphenyl)oxy]acetic acid.
Reduction: [(2-Chloro-6-hydroxymethylphenyl)oxy]acetic acid.
Substitution: [(2-Amino-6-formylphenyl)oxy]acetic acid.
Applications De Recherche Scientifique
2-(2-chloro-6-formylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its reactive formyl group.
Industry: Used in the production of specialty chemicals and as a building block for polymers.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-6-formylphenoxy)acetic acid involves its interaction with nucleophiles due to the presence of the formyl group. This interaction can lead to the formation of Schiff bases or other derivatives, which can further participate in various biochemical pathways. The chloro group also makes the compound susceptible to nucleophilic substitution reactions, allowing it to modify biological molecules selectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2-Chloro-6-methylphenyl)oxy]acetic acid: Similar structure but with a methyl group instead of a formyl group.
[(2-Chloro-6-hydroxyphenyl)oxy]acetic acid: Contains a hydroxyl group instead of a formyl group.
[(2-Chloro-6-nitrophenyl)oxy]acetic acid: Contains a nitro group instead of a formyl group.
Uniqueness
2-(2-chloro-6-formylphenoxy)acetic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for the formation of various derivatives. This makes it a valuable compound for synthetic and research applications.
Propriétés
Numéro CAS |
24589-85-3 |
|---|---|
Formule moléculaire |
C9H7ClO4 |
Poids moléculaire |
214.60 |
Nom IUPAC |
2-(2-chloro-6-formylphenoxy)acetic acid |
InChI |
InChI=1S/C9H7ClO4/c10-7-3-1-2-6(4-11)9(7)14-5-8(12)13/h1-4H,5H2,(H,12,13) |
Clé InChI |
UMBSUFDZYWWSAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OCC(=O)O)C=O |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OCC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(1R,2S)-2-Phenylcyclopentyl] 4-methylbenzenesulfonate](/img/structure/B1654498.png)
![1-{4-[2-(Diethylamino)ethoxy]phenyl}propan-1-one](/img/structure/B1654499.png)

![N-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B1654501.png)

